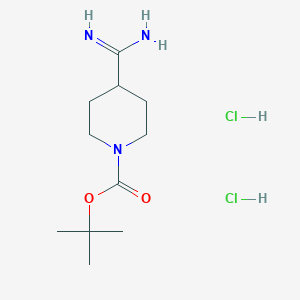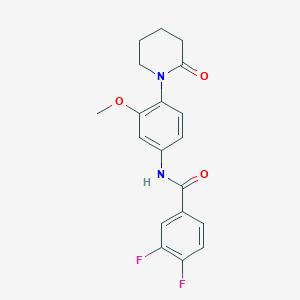
tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl substituted piperidine derivatives is well-documented in the provided literature. For instance, an efficient route to 1-tert-butyl-4-chloropiperidine is described, which involves the chlorination reaction mediated by thionyl chloride and the use of tetrabutylammonium chloride as an additive to suppress side product formation . Another paper describes the synthesis of a tert-butyl substituted terpyridine ligand, which is relevant due to the tert-butyl group's influence on the molecule's packing and interactions . Additionally, the synthesis of various tert-butyl substituted piperidine derivatives for applications as chiral auxiliaries or building blocks in peptide synthesis is also reported .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted piperidine derivatives is influenced by the steric effects of the tert-butyl group. For example, the bulky tert-butyl group in 4'-tert-butyl-2,2':6',2''-terpyridine prevents typical face-to-face π-interactions and instead promotes CH···N hydrogen bonds and weak CH···π contacts . The crystal and molecular structure of other derivatives, such as 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine, is determined by direct methods, revealing a chair conformation in the solid state .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted piperidine derivatives varies depending on the functional groups present. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo stereoselective syntheses with L-selectride to yield cis and trans isomers . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, is synthesized via a condensation reaction, demonstrating the versatility of these compounds in forming various chemical bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted piperidine derivatives are characterized by various spectroscopic and analytical techniques. For instance, the synthesis and characterization of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate include MS and 1H NMR spectrum analysis . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic structure of these compounds .
Applications De Recherche Scientifique
Synthesis of Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is highlighted as an important intermediate for the synthesis of small molecule anticancer drugs. It has been utilized in developing inhibitors targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival, indicating its potential in overcoming resistance in cancer therapy (Zhang et al., 2018).
Boc-Protected Amines Synthesis
Tert-butyl carbamate formation via a mild and efficient one-pot Curtius rearrangement demonstrates its application in synthesizing Boc-protected amines. This method, compatible with various substrates, facilitates the production of protected amino acids, showing its importance in peptide synthesis and modification (Lebel & Leogane, 2005).
Asymmetric Synthesis of Amines
The use of N-tert-butanesulfinyl imines showcases the application of tert-butyl based compounds in the asymmetric synthesis of amines. This method provides a route to highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, highlighting its versatility in synthesizing complex chiral molecules (Ellman et al., 2002).
Electrochemical Applications
The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells has been shown to significantly improve their performance. This adjustment affects the surface charge of TiO2 and decreases electron recombination, demonstrating the compound's role in enhancing renewable energy technologies (Boschloo et al., 2006).
Development of Electrochromic Materials
Visible and near-infrared electrochromic aramids, incorporating main-chain triphenylamine and pendent 3,6-bis(tert-butyl)carbazole units, were synthesized for potential applications in smart windows and displays. These polymers exhibited reversible electrochemical oxidation with enhanced NIR contrast and fast switching times, highlighting their potential in advanced material science (Hsiao et al., 2014).
Propriétés
IUPAC Name |
tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINGUBUKKYTODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)
![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)